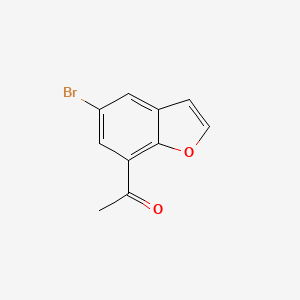
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole typically involves the reaction of 3,5-dimethylaniline with 3-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole can be compared with other thiazole derivatives such as:
2-Amino-4-(3,4-difluorophenyl)thiazole: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
2-(3,5-Dimethylphenyl)amino-4-(3-chlorophenyl)thiazole: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
2-(3,5-Dimethylphenyl)amino-4-(3-bromophenyl)thiazole: Bromine substitution can enhance the compound’s ability to participate in halogen bonding and other intermolecular interactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H15FN2S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15FN2S/c1-11-6-12(2)8-15(7-11)19-17-20-16(10-21-17)13-4-3-5-14(18)9-13/h3-10H,1-2H3,(H,19,20) |
Clé InChI |
ZVOYKVQQGUWBPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde](/img/structure/B12867395.png)
![Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)







![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)


![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
